4-(2-(Difluoromethoxy)phenyl)piperidine
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Overview
Description
4-(2-(Difluoromethoxy)phenyl)piperidine is a chemical compound with the molecular formula C12H15F2NO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Difluoromethoxy)phenyl)piperidine typically involves the reaction of 2-(difluoromethoxy)benzene with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution with 2-(difluoromethoxy)benzene. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography or recrystallization may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Difluoromethoxy)phenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups onto the aromatic ring or the piperidine nitrogen .
Scientific Research Applications
4-(2-(Difluoromethoxy)phenyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(Difluoromethoxy)phenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Trifluoromethoxy)phenyl)piperidine
- 4-(2-(Methoxy)phenyl)piperidine
- 4-(2-(Chloromethoxy)phenyl)piperidine
Uniqueness
4-(2-(Difluoromethoxy)phenyl)piperidine is unique due to the presence of the difluoromethoxy group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can influence its reactivity and biological activity .
Properties
Molecular Formula |
C12H15F2NO |
---|---|
Molecular Weight |
227.25 g/mol |
IUPAC Name |
4-[2-(difluoromethoxy)phenyl]piperidine |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)16-11-4-2-1-3-10(11)9-5-7-15-8-6-9/h1-4,9,12,15H,5-8H2 |
InChI Key |
WCZNHBPTWMDRNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2OC(F)F |
Origin of Product |
United States |
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